BenchChemオンラインストアへようこそ!

2,6-Difluoro-3-(propylsulfonaMido)benzoic acid

Vemurafenib synthesis BRAF inhibitor intermediate Friedel-Crafts acylation

2,6-Difluoro-3-(propylsulfonamido)benzoic acid (CAS 1103234-56-5) is a fluorinated benzoic acid derivative bearing a propylsulfonamido moiety at the 3-position. It is structurally defined by the molecular formula C10H11F2NO4S, a molecular weight of 279.26 g/mol, and a melting point of 205–208 °C.

Molecular Formula C10H11F2NO4S
Molecular Weight 279.26 g/mol
CAS No. 1103234-56-5
Cat. No. B1391532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-(propylsulfonaMido)benzoic acid
CAS1103234-56-5
Molecular FormulaC10H11F2NO4S
Molecular Weight279.26 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F
InChIInChI=1S/C10H11F2NO4S/c1-2-5-18(16,17)13-7-4-3-6(11)8(9(7)12)10(14)15/h3-4,13H,2,5H2,1H3,(H,14,15)
InChIKeyRTAWCKGXCGSFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-3-(propylsulfonamido)benzoic Acid (CAS 1103234-56-5) – A Critical Vemurafenib Intermediate and Versatile Ligand for Organometallic Complexes


2,6-Difluoro-3-(propylsulfonamido)benzoic acid (CAS 1103234-56-5) is a fluorinated benzoic acid derivative bearing a propylsulfonamido moiety at the 3-position. It is structurally defined by the molecular formula C10H11F2NO4S, a molecular weight of 279.26 g/mol, and a melting point of 205–208 °C . The compound is a certified intermediate in the synthesis of Vemurafenib, a BRAF V600E kinase inhibitor approved for the treatment of metastatic melanoma [1]. It also serves as a ligand for the preparation of organotin(IV) complexes with demonstrated in vitro cytostatic and antifungal activity [2].

Why Generic Substitution Fails – Structural and Functional Prerequisites of 2,6-Difluoro-3-(propylsulfonamido)benzoic Acid


The 2,6-difluoro-3-(propylsulfonamido)benzoic acid motif is not a generic building block; both the 2,6-difluoro substitution pattern and the n-propylsulfonamido chain length are essential for its designated role. In Vemurafenib synthesis, this specific scaffold provides the correct geometry and electronic profile for the subsequent Friedel-Crafts acylation with 5-bromopyrrolo[2,3-b]pyridine, as documented in the original synthetic route [1]. Replacing the propyl chain with a methyl or ethyl sulfonamide alters lipophilicity (ΔLogP) and steric bulk, which can qualitatively impact reaction yields and purification profiles. Furthermore, the free carboxylic acid group is indispensable for downstream chlorination to the acyl chloride intermediate. This compound's unique hydrogen-bonding capability, enabled by the –COOH and –SO2NH– groups, drives the formation of distinct 3D supramolecular architectures in its organotin complexes [2], a property that would be lost or substantially altered if a methyl ester analog (CAS 1186223-50-6) were used instead.

2,6-Difluoro-3-(propylsulfonamido)benzoic Acid – Comparative Quantitative Evidence Guide for Scientific Procurement


Vemurafenib Synthetic Route Fidelity – Intermediate (V) vs. Alternative Sulfonamide Esters

In the validated Vemurafenib synthetic route, 2,6-difluoro-3-(propylsulfonamido)benzoic acid is the designated intermediate (V) that undergoes chlorination to form the acid chloride (VI) for Friedel-Crafts acylation [1]. The methyl ester analog (CAS 1186223-50-6, MW 293.29) cannot serve as a direct replacement because the ester must be hydrolyzed back to the free acid before chlorination, adding a synthetic step and risking incomplete conversion [2]. A quantitative assessment is as follows:

Vemurafenib synthesis BRAF inhibitor intermediate Friedel-Crafts acylation

Solid-State Crystallinity and Melting Point – Comparison with Shorter-Chain Sulfonamide Analogs

The target compound exhibits a well-defined melting point of 205–208°C, indicative of high crystallinity and suitability for purification by recrystallization . This contrasts with closely related sulfonamido benzoic acids, whose melting points are substantially lower or not reported:

Crystallinity Melting point Solid-state purification

Purity Specifications – Achievable Chemical Purity for Pharmaceutical Intermediate Procurement

Commercial suppliers specify purities up to 99.5% (HPLC) with individual impurity levels below 0.5% for this compound . This level of purity control is essential for a penultimate intermediate in Vemurafenib synthesis, where even minor impurities can propagate through the final API. By comparison:

Purity specification Single impurity control Pharmaceutical intermediate quality

Coordination Chemistry – Supramolecular Architecture Differentiation via 2,6-Difluoro-3-(propylsulfonamido)benzoate Ligand

When used as a ligand, 2,6-difluoro-3-(propylsulfonamido)benzoic acid directs the formation of tetranuclear tin ladder-like geometries (complexes 1 and 2) or 1D zig-zag chains (complexes 3 and 4), as revealed by X-ray crystallography [1]. These architectures are stabilized by specific intermolecular hydrogen bonds involving the sulfonamide –SO2NH– group and the fluorine substituents (CH···F interactions in complex 2). Complexes 2 and 4 exhibited strong cytostatic activity against HeLa and HepG-2 cell lines, and complex 4 showed much stronger antifungal inhibition against five common plant pathogenic fungi compared to complexes 1–3 [1]. This contrasts with non-fluorinated or differently substituted sulfonamido benzoic acid ligands, which generally lack the F-mediated hydrogen bonding that stabilizes the 3D supramolecular framework.

Organotin(IV) complexes Supramolecular chemistry X-ray crystallography

Downstream PROTAC Application – Use as a Structural Component in Selective BRAF Degraders

The 2,6-difluoro-3-(propylsulfonamido)benzoyl moiety is a critical structural component of the PROTAC degrader SJF 0628, which recruits the von Hippel-Lindau (VHL) E3 ligase to mutant BRAF proteins . SJF 0628 induces degradation of multiple BRAF mutants (V600E, V600K, G464V, G469A, K601E) with DC50 values ranging from 2.11 nM to 63.9 nM, while sparing wild-type BRAF . This application is only achievable with this specific benzoyl fragment; substituting the propylsulfonamido group or altering the fluorine substitution pattern would compromise PROTAC ternary complex formation.

PROTAC BRAF degrader SJF 0628 Targeted protein degradation

Calculated Physicochemical Profile – LogP and TPSA Comparison with Methyl and Ethyl Sulfonamide Analogs

The propyl chain length directly influences the computed lipophilicity and polar surface area of the compound, affecting its behavior in both synthetic transformations and biological assays. The target compound has a Consensus Log P of 1.55 and a topological polar surface area (TPSA) of 91.85 Ų . These values place it within favorable drug-like chemical space, while shorter-chain analogs exhibit different physicochemical profiles:

Lipophilicity TPSA Drug-likeness Physicochemical properties

Best Research and Industrial Application Scenarios for 2,6-Difluoro-3-(propylsulfonamido)benzoic Acid


GMP-Compliant Vemurafenib API Manufacturing – Use as Intermediate (V)

This compound is the penultimate acid intermediate (V) in the validated Vemurafenib synthetic route [1]. It is the direct precursor to acid chloride (VI), which undergoes Friedel-Crafts acylation to install the key ketone linkage with the pyrrolopyridine core. Commercial suppliers offer the compound at ≥99.5% purity with single impurity below 0.5%, meeting the stringent purity requirements for pharmaceutical intermediate procurement . Using the methyl ester analog (CAS 1186223-50-6) introduces an additional hydrolysis step and raises the risk of incomplete conversion, making the free acid the preferred and economically rational choice for API manufacturers.

Medicinal Inorganic Chemistry – Ligand for Organotin(IV) Anticancer and Antifungal Complexes

The compound serves as a versatile ligand for the synthesis of organotin(IV) complexes with demonstrated in vitro cytostatic activity against HeLa and HepG-2 cancer cell lines, and broad-spectrum antifungal activity against plant pathogenic fungi [1]. The 2,6-difluoro substitution and the propylsulfonamido group jointly enable CH···F and SO···H intermolecular hydrogen bonding that stabilizes tetranuclear tin ladder-like and 1D zig-zag chain supramolecular architectures. Researchers in bioinorganic and medicinal inorganic chemistry can exploit this ligand to systematically vary organotin substituents (Me, n-Bu) and explore structure-activity relationships.

Chemical Biology – Synthesis of BRAF-Targeting PROTAC Degraders Including SJF 0628

The 2,6-difluoro-3-(propylsulfonamido)benzoyl fragment is an essential warhead component of SJF 0628, a potent and mutant-selective BRAF PROTAC degrader that induces degradation of all three classes of BRAF mutants (DC50 = 2.11–63.9 nM) while sparing wild-type BRAF [1]. Procurement of the target compound enables academic and industrial chemical biology laboratories to synthesize SJF 0628 and related PROTACs for studying targeted protein degradation as a therapeutic strategy in BRAF-driven cancers, including melanoma, colorectal cancer, and glioblastoma.

Physicochemical Reference Standard – Log P and TPSA Calibration in Drug Discovery

With a Consensus Log P of 1.55, TPSA of 91.85 Ų, and aqueous solubility of 1.02 mg/mL [1], this compound occupies a well-defined region of drug-like chemical space. Medicinal chemistry teams can procure this compound as a reference standard for calibrating HPLC retention time vs. Log P correlations, validating in silico ADME prediction models, or benchmarking the physicochemical properties of novel sulfonamide-containing lead series. The availability of high-purity material (≥99.5%) with documented single-impurity profiles strengthens its utility as a quantitative analytical standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.